6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 6th position and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves the following steps :
- Condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester.
- Cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Cyclization Reactions: Cyclization reactions often require heating and the presence of catalysts or activating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrido[3,2-d]pyrimidin-4-one derivatives .
Scientific Research Applications
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with activity against various cancer targets such as tyrosine kinases and cyclin-dependent kinases.
Biological Research: It is used in the study of enzyme inhibition, particularly dihydrofolate reductase (DHFR) inhibition.
Chemical Biology: The compound serves as a scaffold for the development of new biologically active molecules.
Mechanism of Action
The mechanism of action of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one involves the inhibition of specific molecular targets. For example, it can inhibit tyrosine kinases by binding to the active site and preventing phosphorylation of downstream signaling proteins . This inhibition disrupts cellular signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidin-4-one: A related compound with potential therapeutic applications.
Uniqueness
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one is unique due to the presence of the chlorine atom at the 6th position, which can be exploited for further chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3,5H |
InChI Key |
ZIEYNOQDXIPURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=NC1Cl |
Origin of Product |
United States |
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